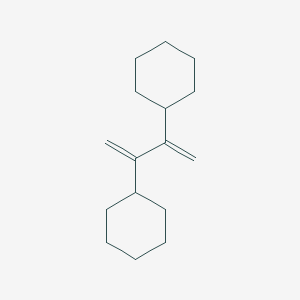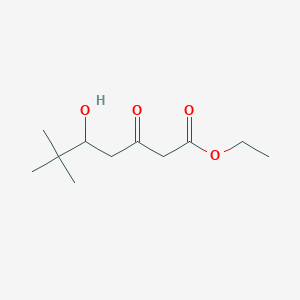![molecular formula C11H16O4S2 B14329508 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione CAS No. 100981-06-4](/img/structure/B14329508.png)
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the dioxane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methylthio groups, forming new derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic compounds.
Scientific Research Applications
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene group can undergo nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities, influencing various pathways and processes.
Comparison with Similar Compounds
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylthio)methylene group but differs in its overall structure and reactivity.
1,1-Dicyano-2,2-bis(methylthio)ethylene: Another related compound with similar functional groups but distinct chemical properties.
2-Cyano-3,3-bis(methylthio)acrylonitrile: This compound also contains bis(methylthio)methylene groups and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100981-06-4 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methylidene]-2,2-diethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-11(6-2)14-8(12)7(9(13)15-11)10(16-3)17-4/h5-6H2,1-4H3 |
InChI Key |
WSUUENKCGUOVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(=O)C(=C(SC)SC)C(=O)O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



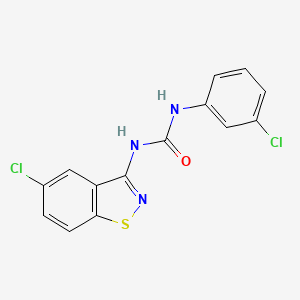



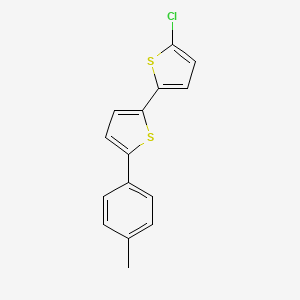
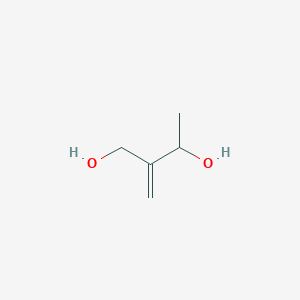

![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
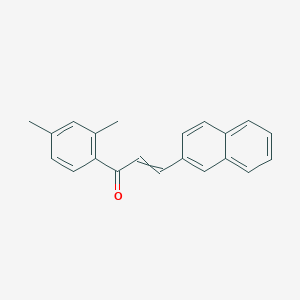
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
